3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Catalog No.
S908533
CAS No.
1289385-78-9
M.F
C12H17ClFNS
M. Wt
261.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(((4-Fluorophenyl)thio)methyl)piperidine hydroch...

CAS Number

1289385-78-9

Product Name

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride

Molecular Formula

C12H17ClFNS

Molecular Weight

261.79 g/mol

InChI

InChI=1S/C12H16FNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H

InChI Key

KOLDOKJVNIYCNZ-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)F.Cl

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)F.Cl

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a chemical compound characterized by its piperidine structure substituted with a thioether group and a fluorophenyl moiety. Its molecular formula is C12H17ClFNS, and it has a molecular weight of approximately 261.79 g/mol. This compound is often utilized in medicinal chemistry due to its potential biological activities and applications in drug development .

, including:

  • Nucleophilic substitutions: The sulfur atom in the thioether can act as a nucleophile, allowing for further functionalization.
  • Oxidation reactions: The thioether may be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Reactions with electrophiles: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic applications .

Research indicates that compounds similar to 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride exhibit a range of biological activities, including:

  • Antidepressant effects: Some piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antinociceptive properties: Due to their interaction with pain pathways, these compounds may provide analgesic effects.
  • Potential anti-cancer activity: Preliminary studies suggest that certain piperidine derivatives can inhibit tumor growth through various mechanisms .

The synthesis of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Thioether formation: The introduction of the (4-fluorophenyl)thio group can be accomplished via nucleophilic substitution reactions using thiol derivatives.
  • Hydrochloride salt formation: The final step often involves protonation with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

This compound finds utility in various fields, particularly in pharmaceutical research:

  • Drug development: It serves as a lead compound for developing new antidepressants or analgesics.
  • Chemical probes: Its unique structure allows it to be used as a chemical probe in biological studies to elucidate mechanisms of action.
  • Synthetic intermediates: It can act as an intermediate in synthesizing more complex molecules with potential therapeutic effects .

Studies exploring the interactions of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride with biological targets have indicated:

  • Receptor binding assays: These studies help determine its affinity for various neurotransmitter receptors, providing insight into its pharmacological profile.
  • Enzyme inhibition assays: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .

Several compounds share structural similarities with 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-((4-Fluorophenyl)thio)piperidine hydrochloride101798-76-90.58
(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride1353995-35-30.62
2,5-Difluoro-4-thiocyanatoaniline1150339-43-70.53
(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride1417789-77-50.62
3-((9H-Thioxanthen-9-yl)methyl)-1-methylpiperidine7081-40-50.53

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride emerged as a compound of interest in the early 21st century, with its first documented synthesis appearing in chemical literature around 2012. Its development aligns with pharmaceutical research trends exploring fluorinated piperidine derivatives for their enhanced bioavailability and target specificity. The compound gained prominence due to its structural similarity to bioactive molecules, particularly in central nervous system (CNS) drug discovery.

Chemical Classification and Nomenclature

This compound belongs to three distinct chemical classes:

  • Piperidine derivatives: Characterized by a six-membered amine ring.
  • Thioethers (sulfides): Featuring a sulfur atom bridging aromatic and aliphatic groups.
  • Organofluorine compounds: Containing a fluorine-substituted phenyl group.

IUPAC Name:
3-[(4-Fluorophenyl)sulfanylmethyl]piperidine hydrochloride.

Registration and Identification Parameters

CAS Registry Number: 1289385-78-9

The Chemical Abstracts Service (CAS) assigned this unique identifier, enabling global standardization in chemical databases and regulatory documentation.

Molecular Formula: C₁₂H₁₇ClFNS

ComponentCount
Carbon12
Hydrogen17
Chlorine1
Fluorine1
Nitrogen1
Sulfur1

Molecular Weight: 261.79 g/mol.

Synonyms and Alternative Nomenclature

SynonymSource
3-(4-Fluoro-phenylsulfanylmethyl)-piperidine hydrochloride
3-{[(4-Fluorophenyl)sulfanyl]methyl}piperidine hydrochloride
ADVH9A1C9266

Dates

Modify: 2023-08-16

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